molecular formula C18H17N9O2 B2655311 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide CAS No. 1428348-27-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B2655311
CAS RN: 1428348-27-9
M. Wt: 391.395
InChI Key: CSEVTEMHPVLSSG-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H17N9O2 and its molecular weight is 391.395. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential

Heterocyclic Synthesis : Research has demonstrated the synthesis of pyrimidine and pyrazole heterocyclic compounds using microwave irradiation, revealing their potential in developing new chemical entities with desired biological activities. These compounds have been evaluated for their insecticidal and antimicrobial potential, indicating a relationship between their structure and biological activity (Deohate & Palaspagar, 2020).

Antimicrobial Activity : Studies on novel heterocycles incorporating pyrazole moieties have shown significant antimicrobial properties. Such compounds were synthesized using key intermediates and evaluated for their activity against various microorganisms, showcasing the versatility of pyrazole derivatives in designing new antimicrobial agents (Bondock et al., 2008).

Insecticidal and Antibacterial Evaluation : New heterocyclic compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural applications, providing a foundation for further exploration of their use in pest control (Fadda et al., 2017).

Chemical Diversity and Applications

Synthesis of Polyheterocyclic Systems : Efforts to synthesize new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine demonstrate the chemical diversity achievable through the manipulation of this core structure. These novel compounds have shown promising in vitro antibacterial properties, underscoring the potential for developing new therapeutic agents (Abdel‐Latif et al., 2019).

Antitumor Activity and Molecular Docking : The synthesis of pyrimidiopyrazole derivatives and their subsequent evaluation for antitumor activity highlight the therapeutic potential of pyrazole-based compounds. Molecular docking studies further elucidate the interaction mechanisms of these compounds with biological targets, providing insights into their mode of action and guiding the design of more effective anticancer agents (Fahim et al., 2019).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O2/c1-12-8-13(2)27(25-12)18-19-9-14(10-20-18)22-16(28)11-29-17-5-4-15(23-24-17)26-7-3-6-21-26/h3-10H,11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEVTEMHPVLSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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